5-Fluoro-2-(trifluoromethyl)benzoyl chloride

描述

Molecular Architecture and Substituent Effects

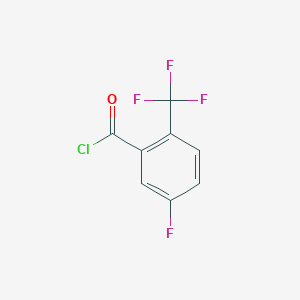

The molecular architecture of 5-fluoro-2-(trifluoromethyl)benzoyl chloride centers on a benzene ring framework with strategically positioned electron-withdrawing substituents that profoundly influence its electronic properties and reactivity patterns. The compound features a fluorine atom at the 5-position (meta to the carbonyl group) and a trifluoromethyl group at the 2-position (ortho to the carbonyl group), creating a highly electronegative environment around the aromatic system. This substitution pattern generates significant electronic asymmetry within the molecule, as the trifluoromethyl group exerts both inductive and field effects that substantially reduce electron density on the benzene ring.

The benzoyl chloride functional group represents the most reactive site within the molecular structure, characterized by the carbonyl carbon bearing a formal positive charge that makes it highly susceptible to nucleophilic attack. The electron-withdrawing nature of both fluorine substituents enhances the electrophilicity of the carbonyl carbon through inductive effects, with the trifluoromethyl group providing particularly strong electron withdrawal due to the high electronegativity of its three fluorine atoms. This electronic configuration results in increased reactivity toward nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride.

Substituent effects analysis reveals that the 5-fluoro substitution introduces additional complexity through its dual electronic character, exhibiting both electron-withdrawing inductive effects and potential electron-donating resonance effects. However, the inductive withdrawal dominates in this system, contributing to the overall electron deficiency of the aromatic ring. The spatial arrangement of substituents creates a unique electronic environment where the trifluoromethyl group at the ortho position experiences steric interactions with the carbonyl chloride functionality, potentially influencing the preferred conformational states of the molecule.

The combination of multiple fluorine-containing substituents results in a highly polarized molecular framework with significant dipole moment contributions from each electronegative center. This electronic architecture influences not only the chemical reactivity but also the physical properties, including increased density (1.5 grams per milliliter at 25 degrees Celsius) and elevated boiling point (168-169 degrees Celsius) compared to less fluorinated analogs.

属性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTVVTDYYXQDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372141 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-70-6 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.

化学反应分析

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-fluoro-2-(trifluoromethyl)benzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Produces various substituted benzoyl derivatives.

Hydrolysis: Yields 5-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: Forms the corresponding benzyl alcohol derivative.

科学研究应用

Pharmaceutical Applications

Synthesis of Drug Candidates

5-Fluoro-2-(trifluoromethyl)benzoyl chloride serves as a crucial building block in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing compounds targeting cancer and infectious diseases. The introduction of fluorine enhances the metabolic stability and bioavailability of these drugs, leading to improved therapeutic efficacy .

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds can exhibit antiviral properties. For instance, structures similar to this compound have shown potential in inhibiting viral replication, suggesting avenues for developing new antiviral medications .

Agrochemical Applications

Development of Herbicides and Pesticides

In the agrochemical sector, this compound is utilized in formulating herbicides and pesticides. The incorporation of fluorinated groups can fine-tune the physicochemical properties of active ingredients, enhancing their effectiveness against pests while minimizing environmental impact .

Statistical Trends in Agrochemical Use

Fluorinated agrochemicals are increasingly prevalent due to their ability to improve lipophilicity and water solubility, which are critical for effective pest control. Current trends indicate that a significant portion of new agrochemical formulations includes fluorinated compounds .

Material Science Applications

Production of Advanced Materials

This compound is also employed in material science for producing polymers and coatings that require specific thermal and chemical resistance. The unique properties imparted by the trifluoromethyl group make these materials suitable for high-performance applications in various industries .

Chemical Synthesis and Mechanism of Action

Reactivity as an Acylating Agent

this compound acts primarily as an acylating agent in chemical reactions. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines and alcohols, leading to the formation of amides and esters .

Table: Comparison of Reactivity with Similar Compounds

| Compound Name | Reactivity Type | Key Applications |

|---|---|---|

| This compound | Acylation, Nucleophilic Substitution | Pharmaceuticals, Agrochemicals |

| 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | Similar reactivity | Pharmaceuticals |

| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | Similar reactivity | Agrochemicals |

作用机制

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

相似化合物的比较

Chemical Identity :

Physical Properties :

Applications :

Primarily used as an acylating agent in organic synthesis for pharmaceuticals and agrochemicals. The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents enhance electrophilicity, facilitating reactions with amines or alcohols .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoyl Chlorides

Key Comparative Insights:

Substituent Position Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group at the ortho position (2-CF₃) in the target compound enhances electrophilicity compared to para -substituted analogs (e.g., 4-CF₃ in CAS 329-15-7) .

- Steric Hindrance : Bulkier substituents (e.g., bromine in CAS 2168326-54-1) reduce reactivity in nucleophilic acyl substitution .

Halogen vs. Trifluoromethyl :

- Chlorine (e.g., 3-Cl in CAS 886496-83-9) provides moderate electron withdrawal but lacks the strong inductive effect of CF₃ .

- Fluorine at meta positions (e.g., 5-F in the target compound) further polarizes the carbonyl group, increasing reactivity .

Physical Properties :

- Higher molecular weight analogs (e.g., 305.45 g/mol for brominated derivative) exhibit lower volatility .

- Boiling points correlate with molecular weight and substituent bulk; the target compound’s bp (169–171°C) is significantly higher than simpler derivatives like 4-CF₃ benzoyl chloride (78–79°C at reduced pressure) .

生物活性

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₈H₃ClF₄O

- Molecular Weight : 226.56 g/mol

- Physical State : Colorless liquid

- Boiling Point : 168°C - 169°C

- Density : Approximately 1.5 g/cm³

This compound features a benzoyl chloride functional group with both a fluorine atom and a trifluoromethyl group, which are known to influence its reactivity and biological properties significantly.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, its structure suggests several potential biological interactions:

- Reactivity with Biological Molecules : The compound's acyl chloride functionality allows it to modify proteins through acylation reactions, which may have therapeutic implications.

- Fluorinated Compounds : Compounds containing fluorinated groups often exhibit enhanced metabolic stability and altered lipophilicity, making them valuable in pharmaceutical applications. For instance, fluorinated drugs tend to have improved pharmacokinetic properties .

- Antiviral Potential : Research indicates that fluorinated compounds can inhibit viral replication. Similar structures have shown promising antiviral activity, which could be extrapolated to this compound .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₃ClF₄O | Contains both fluorine and trifluoromethyl groups |

| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | Similar structure but different position of fluorine |

| Benzoyl fluoride | C₇H₅FO | Lacks trifluoromethyl group; simpler structure |

This comparison highlights how the unique arrangement of functional groups in this compound may impart distinct chemical reactivity and biological properties compared to related compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar fluorinated compounds:

- Antiviral Activity : In one study, modifications of benzoic acid derivatives demonstrated significant antiviral activity against SARS-CoV-2, suggesting that similar modifications in this compound could yield promising results .

- Cytotoxicity Assessments : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines, indicating that the incorporation of trifluoromethyl groups can enhance the anticancer potential of certain molecules .

- Structure-Activity Relationship (SAR) : Studies have indicated that the presence of trifluoromethyl groups can substantially increase the potency of compounds against specific targets, such as reverse transcriptase enzymes involved in viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。